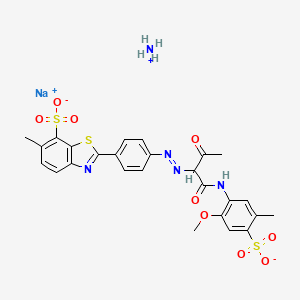

Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate

Description

Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate is a complex azo-benzothiazole sulfonate derivative. Structurally, it features a benzothiazole core substituted with methyl and sulfonate groups, linked via an azo bridge to a methoxy-methyl-sulphonatophenyl moiety. This compound is recognized industrially as C.I. Direct Yellow 157, a water-soluble anionic dye used in textile and paper industries due to its bright yellow hue and stability under acidic conditions . Its synthesis involves diazotization and coupling reactions, with the sulfonate groups enhancing solubility and ionic character, critical for dyeing applications .

Properties

CAS No. |

72705-24-9 |

|---|---|

Molecular Formula |

C26H26N5NaO9S3 |

Molecular Weight |

671.7 g/mol |

IUPAC Name |

azanium;sodium;2-[4-[[1-(2-methoxy-5-methyl-4-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C26H24N4O9S3.H3N.Na/c1-13-5-10-18-23(24(13)42(36,37)38)40-26(28-18)16-6-8-17(9-7-16)29-30-22(15(3)31)25(32)27-19-11-14(2)21(41(33,34)35)12-20(19)39-4;;/h5-12,22H,1-4H3,(H,27,32)(H,33,34,35)(H,36,37,38);1H3;/q;;+1/p-1 |

InChI Key |

BPSOMXDZJFRMBW-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C(=C4)C)S(=O)(=O)[O-])OC)S(=O)(=O)[O-].[NH4+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate involves several steps:

Diazotization: The process begins with the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid. This involves treating the amine with nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-naphthalene sulfonic acid in an azo coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is usually isolated as its sodium salt, which is water-soluble and easier to handle.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

Reduction: The azo group (-N=N-) can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as sulfonation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst can be used.

Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.

Major Products

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: The major products are aromatic amines.

Substitution: Products include sulfonated and nitrated derivatives of the original compound.

Scientific Research Applications

Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

Biology: Employed in staining techniques for microscopy to highlight cellular structures.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Widely used as a dye in textiles, food, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo group (-N=N-). The azo linkage can interact with various molecular targets, leading to changes in color. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and structure. The sulfonate groups enhance its solubility in water, making it easier to use in aqueous environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid benzothiazole-azo-sulphonated architecture. Below is a comparative analysis with analogous compounds:

Benzothiazole Derivatives with Spirocyclic Structures

highlights benzothiazole derivatives such as 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. These compounds share the benzothiazole core but incorporate spirocyclic frameworks and lack azo/sulphonated groups. Key differences include:

- Functional Groups : The target compound’s azo and sulphonate groups enhance water solubility and chromophoric properties, whereas spirocyclic derivatives prioritize rigidity for applications in organic synthesis or photoluminescence .

- Applications : Spirocyclic benzothiazoles are explored for catalytic or medicinal uses, contrasting with the target compound’s industrial dye role .

Sulphonated Azo Dyes (e.g., C.I. Direct Red 81)

Comparisons include:

- Chromophore Stability : Benzothiazole-based dyes (e.g., the target compound) exhibit superior lightfastness compared to simpler aryl azo dyes due to electron-withdrawing sulphonate and benzothiazole stabilization .

- Synthetic Complexity : The target compound’s multi-step synthesis (diazotization, coupling, sulphonation) contrasts with single-ring azo dyes, impacting cost and scalability .

Sulphonylurea Herbicides (e.g., Metsulfuron-methyl)

references metsulfuron-methyl , a sulphonylurea herbicide. Though pharmacologically distinct, comparisons focus on sulphonate functionality:

- Solubility : Both compounds leverage sulphonate groups for aqueous solubility, but metsulfuron-methyl’s triazine ring targets plant acetolactate synthase, unlike the dye’s chromophoric role .

- Environmental Impact : Sulphonated dyes may persist in wastewater, whereas sulphonylureas degrade into ecotoxic metabolites .

Benzimidazole-Thiadiazine Hybrids

describes 2-methylthio-4H-[1,3,5]thiadiazino[3,4-a]benzimidazole-4-thione, a heterocyclic hybrid. Contrasts include:

- Heteroatom Arrangement : Benzimidazole-thiadiazine systems prioritize bioactivity (e.g., antimicrobial), while the target compound’s benzothiazole-azo design optimizes color intensity .

- Synthesis Conditions : Thiadiazine derivatives require harsh bases (e.g., NaOH/DMF), whereas the target compound uses milder diazotization .

Comparative Data Table

Research Findings and Implications

- Structure-Activity Relationships : The target compound’s azo and sulphonate groups are critical for dyeing efficiency, whereas structural analogs prioritize bioactivity or catalytic utility .

- Environmental Considerations : Sulphonated dyes require advanced wastewater treatment to mitigate persistence, unlike biodegradable herbicides .

- Industrial vs. Pharmaceutical Focus : The compound’s design reflects industrial demands for colorfastness, contrasting with medicinal or agrochemical analogs optimized for target specificity .

Biological Activity

Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate, commonly referred to as compound 72705-24-9, is a complex azo dye that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 72705-24-9 |

| Molecular Formula | C26H26N5NaO9S3 |

| Molecular Weight | 671.698 g/mol |

| LogP | 6.978 |

| PSA (Polar Surface Area) | 252.82 Ų |

These properties suggest a significant lipophilicity, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains. Specifically, derivatives of benzothiazole have been tested against Gram-positive and Gram-negative bacteria, showing comparable results to standard antimicrobial agents .

Antitumor Activity

A number of studies have explored the antitumor potential of benzothiazole derivatives. For example, certain substituted benzothiazoles have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays have shown that these compounds can effectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .

Other Biological Activities

- Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

- Neurotransmission Modulation : Certain compounds have been noted to interfere with glutamate neurotransmission, indicating potential applications in neuropharmacology .

- Antidiabetic Potential : Research on related compounds has indicated possible antidiabetic effects, suggesting that modifications to the benzothiazole structure can enhance this activity .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including those structurally related to this compound. The results indicated effective inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using the broth microdilution method .

Case Study 2: Antitumor Activity Assessment

In another investigation, a series of benzothiazole derivatives were synthesized and tested against various cancer cell lines. The results revealed that specific modifications in the chemical structure significantly enhanced cytotoxicity against breast and lung cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.